1-(Cyclopropylcarbonyl)proline

Description

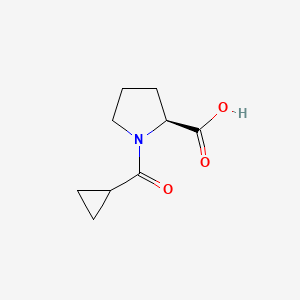

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTBEFVTZHIDBT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Transformations Involving 1 Cyclopropylcarbonyl Proline

Elucidation of N-Acylation Reaction Pathways and Intermediates

The N-acylation of proline to form 1-(Cyclopropylcarbonyl)proline is a fundamental transformation that introduces the distinctive cyclopropylcarbonyl moiety onto the proline scaffold. This reaction typically proceeds through the nucleophilic attack of the secondary amine of proline on an activated cyclopropanecarbonyl species. The most common method involves the use of cyclopropanecarbonyl chloride in the presence of a base. ucl.ac.uk The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

The reaction mechanism initiates with the deprotonation of the proline nitrogen by the base, enhancing its nucleophilicity. The resulting prolinate anion then attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final N-acylated product, this compound.

Alternative methods for N-acylation can also be employed, such as the use of coupling reagents commonly utilized in peptide synthesis. Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can activate the carboxylic acid of cyclopropanecarboxylic acid, facilitating its reaction with proline. uzh.ch The specific conditions, including the choice of solvent and base, can influence the reaction rate and yield. For instance, triethylamine (B128534) is a commonly used base in these reactions. ucl.ac.uknih.gov

It is important to consider potential side reactions. Under certain acidic conditions, particularly with electron-rich acyl groups, the resulting amide bond can be susceptible to hydrolysis. acs.org While the cyclopropyl (B3062369) group is not strongly electron-donating, the stability of the final product under various conditions is a key consideration in its synthesis and application.

Stereoelectronic Effects of the Cyclopropyl Group on Reactivity and Selectivity

The cyclopropyl group, with its unique electronic and steric properties, exerts a significant influence on the reactivity and selectivity of this compound. The strained three-membered ring of the cyclopropyl group possesses a high degree of s-character in its C-C bonds and p-character in its C-H bonds. This electronic nature allows the cyclopropyl group to engage in conjugative interactions, behaving in some respects like a double bond.

These stereoelectronic effects can modulate the properties of the adjacent carbonyl group and the proline ring. nih.govrsc.org The electron-donating or -withdrawing nature of substituents on the proline ring can, in turn, influence the rotational barrier of the amide bond. rsc.org For instance, electron-withdrawing groups can destabilize the ground state resonance of the amide, potentially affecting reaction barriers. rsc.org

In the context of catalysis, the cyclopropyl group can influence the stability of key intermediates. For example, in reactions proceeding through radical intermediates, the cyclopropylcarbonyl group can act as a radical clock due to the facile ring-opening of a cyclopropylmethyl radical. beilstein-journals.org This property can be exploited to probe reaction mechanisms.

Furthermore, the steric bulk of the cyclopropyl group can play a role in directing the stereochemical outcome of reactions. The defined spatial orientation of the cyclopropyl ring can create a specific steric environment around the proline scaffold, influencing how substrates approach the active site in catalytic transformations. This can lead to enhanced diastereoselectivity or enantioselectivity in reactions where this compound or its derivatives are used as catalysts or chiral auxiliaries. unl.pt

Stereochemical Control in Derivatization Reactions

The inherent chirality of the proline ring in this compound provides a powerful tool for controlling stereochemistry in a variety of chemical transformations. This control is often achieved through the formation of transient chiral intermediates that guide the approach of reactants.

Enamine- and Iminium-Ion Catalysis in Proline-Derived Systems

Proline and its derivatives, including this compound, are renowned for their ability to catalyze reactions through enamine and iminium ion intermediates. mdpi.comwikipedia.orgnumberanalytics.com

Enamine Catalysis : In this mode of activation, the secondary amine of the proline derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. pnas.orgresearchgate.netresearchgate.net This enamine then reacts with an electrophile. The chirality of the proline scaffold directs the attack of the electrophile, leading to the formation of a chiral product with high enantioselectivity. wikipedia.orgillinois.edu The specific stereochemical outcome is often rationalized using models like the Zimmerman-Traxler transition state. wikipedia.org

Iminium Ion Catalysis : Alternatively, the proline derivative can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. mdpi.comnumberanalytics.comacs.org This process lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. The steric environment created by the proline derivative shields one face of the iminium ion, directing the nucleophile to the opposite face and thereby controlling the stereochemistry of the addition. illinois.edulibretexts.org

The N-acyl group, in this case, the cyclopropylcarbonyl group, can influence the efficacy and selectivity of these catalytic cycles by modifying the steric and electronic properties of the catalyst.

Diastereoselective and Enantioselective Transformations

The principles of enamine and iminium ion catalysis are applied to achieve a wide range of diastereoselective and enantioselective transformations. mdpi.comwikipedia.org Proline-derived catalysts are effective in promoting reactions such as:

Aldol (B89426) Reactions : The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, can be effectively catalyzed by proline derivatives. wikipedia.orgillinois.edu

Mannich Reactions : These reactions, which form a β-amino carbonyl compound, can also be rendered highly enantioselective using proline-based catalysts. libretexts.orgacs.org

Michael Additions : The conjugate addition of nucleophiles to α,β-unsaturated systems is another area where proline derivatives excel in controlling stereochemistry. libretexts.org

The success of these transformations hinges on the ability of the chiral catalyst to create a well-defined transition state that favors the formation of one stereoisomer over others. The cyclopropylcarbonyl group in this compound can contribute to the rigidity and specific conformation of the catalyst, further enhancing its stereodirecting ability.

Conformational Analysis of the N-Acylproline System in Solution and Solid State

The conformational preferences of N-acylproline systems, including this compound, are critical to their function, particularly in the context of catalysis and molecular recognition. The two key conformational features are the puckering of the five-membered pyrrolidine (B122466) ring and the cis/trans isomerism of the tertiary amide bond. rsc.orgresearchgate.netnih.gov

The pyrrolidine ring of proline is not planar and can adopt several envelope and twisted conformations, often described as "UP" (Cγ-exo) and "DOWN" (Cγ-endo) puckers. researchgate.netacs.org The specific pucker adopted can be influenced by substituents on the ring and the nature of the N-acyl group. nih.gov

The amide bond in N-acylprolines can exist as either a trans or cis isomer. nih.govbeilstein-journals.org The energy barrier for isomerization is relatively high, leading to the presence of both conformers in solution, which can often be observed by NMR spectroscopy. researchgate.netbeilstein-journals.org The trans/cis ratio is influenced by several factors, including solvent polarity and steric and electronic interactions within the molecule. rsc.orgbeilstein-journals.org For instance, an n→π* interaction between the carbonyl oxygen of the pivaloyl group and the carbon of the exocyclic amide has been observed in N-acylproline derivatives. rsc.org

Table 1: Conformational Data for N-Acylproline Systems

| Compound/System | Method | Key Findings |

|---|---|---|

| N-acetyl-l-proline monohydrate | X-ray Crystallography | Cγ-exo (UP) pucker, twisted pyrrolidine ring. researchgate.net |

| N-benzyl-l-proline | X-ray Crystallography | Cγ-endo (DOWN) pucker, envelope conformation. researchgate.net |

| N-acetylproline esters | NMR Spectroscopy | Both trans and cis amide rotamers are readily observed. beilstein-journals.org |

The conformational landscape of this compound in both solution and the solid state will be a result of the interplay of these factors. The cyclopropyl group, with its specific steric demands and electronic properties, will influence the puckering of the proline ring and the equilibrium between the cis and trans amide conformers. Understanding these conformational preferences is essential for designing and interpreting experiments involving this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropanecarbonyl chloride |

| Triethylamine |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| N-acetyl-l-proline monohydrate |

| N-benzyl-l-proline |

Applications in Advanced Organic Synthesis and Catalysis

1-(Cyclopropylcarbonyl)proline as a Key Chiral Building Block

Chiral building blocks are essential starting materials in asymmetric synthesis, providing a reliable source of stereochemistry for the construction of enantiomerically pure molecules, particularly pharmaceuticals and natural products. mdpi.com The proline scaffold, in particular, is a privileged structure due to its cyclic nature and defined stereocenters. The attachment of a cyclopropylcarbonyl group further enhances its utility by introducing specific conformational constraints.

The incorporation of the this compound motif is a strategic approach for assembling complex molecular frameworks where conformational control is paramount. The rigid cyclopropane (B1198618) ring, directly attached to the proline nitrogen, significantly influences the spatial orientation of substituents, making it a valuable design element in medicinal chemistry. researchgate.net This rigidity helps to pre-organize the molecular structure, which can be crucial for achieving high levels of stereoselectivity in subsequent reactions or for ensuring a precise fit into a biological target's binding site.

Research has demonstrated the utility of related cyclopropyl-proline derivatives in the synthesis of biologically active compounds, such as Factor D inhibitors. researchgate.net In these contexts, the cyclopropyl-proline unit serves as a key fragment that imparts a specific three-dimensional shape necessary for potent biological activity. The synthesis of such complex molecules often relies on the predictable stereochemistry and conformational bias provided by building blocks like this compound. nih.gov

Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Peptidomimetics, which mimic the structure and function of natural peptides but with improved properties, are a major focus of drug discovery. researchgate.net A key strategy in designing peptidomimetics is to introduce conformational restrictions to lock the molecule into its bioactive shape, thereby increasing potency and stability. monash.edulifechemicals.com

Exploration as an Organocatalyst or Chiral Ligand

L-proline is one of the most widely studied organocatalysts, celebrated for its ability to catalyze a variety of asymmetric transformations with high stereoselectivity. illinois.eduwikipedia.org Its catalytic cycle typically involves the formation of an enamine or iminium ion intermediate. A common strategy to enhance or modify the catalytic properties of proline is to derivatize its secondary amine, which directly impacts the steric and electronic environment of the catalytic center. researchgate.net

The design of new organocatalysts often involves modifying a known catalytic scaffold to fine-tune its activity and selectivity. Attaching a cyclopropylcarbonyl group to the proline nitrogen creates a new chiral entity whose catalytic potential can be explored. This modification can influence the catalyst's performance in several ways:

Steric Hindrance: The cyclopropyl (B3062369) group provides a distinct steric profile that can influence the approach of substrates to the catalytic site, potentially enhancing enantioselectivity.

Electronic Effects: The electronic nature of the acyl group can modulate the nucleophilicity of the enamine intermediate formed during the catalytic cycle.

While L-proline itself is a bifunctional catalyst with both a Lewis basic amine and a Brønsted acidic carboxylic acid group, N-acylation neutralizes the basicity of the nitrogen, fundamentally altering its catalytic mechanism. nih.gov However, the resulting N-acylproline can be used as a chiral ligand in metal-catalyzed reactions or as a precursor for more complex catalysts where the acyl group directs stereochemistry.

The proline core is famously effective in catalyzing fundamental carbon-carbon bond-forming reactions. These reactions, catalyzed by proline itself, proceed through an enamine-based mechanism. nih.govmdpi.com While this compound itself is not a direct catalyst for these enamine-mediated reactions due to the acylated nitrogen, its structure is representative of the types of modifications made to the proline scaffold to develop new catalysts and ligands.

Aldol (B89426) Reaction: The direct asymmetric aldol reaction, catalyzed by proline, joins a ketone donor with an aldehyde acceptor to form a β-hydroxy ketone. nih.govwikipedia.orgsemanticscholar.org The reaction is known for its high enantioselectivity, which arises from a well-organized, hydrogen-bonded transition state. wikipedia.org

Mannich Reaction: In the proline-catalyzed three-component Mannich reaction, a ketone, an aldehyde, and an amine combine to form a β-amino carbonyl compound. nih.govsci-hub.cat Proline enables the direct use of unmodified carbonyl compounds, offering a significant advantage over classical methods. illinois.edu

Michael Reaction: The asymmetric Michael addition involves the conjugate addition of a nucleophile (like a ketone-derived enamine) to an α,β-unsaturated compound. mdpi.commdpi.com Proline and its derivatives catalyze this reaction to produce 1,5-dicarbonyl compounds with high stereocontrol. mdpi.comnih.gov

Modifications to the proline catalyst, including N-substitution, are explored to optimize these transformations for specific substrates, highlighting the importance of developing a diverse library of proline-based structures.

Table 1: Overview of Proline-Catalyzed Asymmetric Reactions

| Reaction Type | Key Reactants | Product | Typical Catalyst | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aldol Reaction | Ketone + Aldehyde | β-Hydroxy Ketone | (S)-Proline | Up to >99% |

| Mannich Reaction | Ketone + Aldehyde + Amine | β-Amino Carbonyl | (S)-Proline | Often >90% |

| Michael Addition | Ketone + α,β-Unsaturated Nitroalkene | γ-Nitro Ketone | (S)-Proline | Up to 97% |

Utility in the Modular Synthesis of Functionalized Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Proline and its derivatives serve not only as catalysts for the synthesis of heterocycles but also as structural starting points. nih.govmdpi.com A modular approach, where complex molecules are assembled from distinct building blocks, allows for the rapid generation of diverse chemical libraries.

This compound is well-suited for such modular strategies, particularly in solid-phase synthesis. mdpi.com In this approach, the proline derivative can be anchored to a solid support and subsequently elaborated. For instance, the carboxylic acid can be converted to an amide, and the proline ring can be incorporated into a larger heterocyclic system. The synthesis of 1-(Cyclopropanecarbonyl)-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)pyrrolidine-2-carboxamide demonstrates the use of this compound as a module in a multi-step sequence to build complex, functionalized molecules. mdpi.com This utility allows chemists to systematically vary other parts of the molecule while keeping the core cyclopropyl-proline fragment constant, facilitating the exploration of structure-activity relationships in drug discovery programs. This approach has been used to access complex scaffolds like pyrroloquinolines through sequential Mannich-type reactions, a process where proline-based structures can play a key role. nih.gov

Biochemical Interactions and Target Engagement Studies

Investigation of Enzyme Inhibition Profiles

The introduction of the cyclopropylcarbonyl moiety to the proline nitrogen atom creates a molecule with the potential to interact with a range of enzymes, particularly those that recognize proline or related structures in their active sites.

Modulation of Phosphodiesterase (PDE) Isoforms (e.g., PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in various signaling pathways. The PDE4 subfamily, specific for cAMP, is a significant target for inflammatory diseases. mdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA). mdpi.com

While direct studies on 1-(Cyclopropylcarbonyl)proline as a PDE4 inhibitor are not extensively documented, the exploration of proline-containing structures in PDE modulation is an active area of research. For instance, the PDE4 inhibitor Rolipram, a pyrrolidinone derivative, demonstrates the utility of the five-membered ring scaffold in targeting the PDE4 active site. nih.gov PDE4 inhibitors have been shown to down-regulate the proliferative responses of both Th1 and Th2 lymphocyte phenotypes, with Th2 clones often showing greater sensitivity. nih.gov The rigid cyclopropyl (B3062369) group in this compound could serve to orient the molecule within the hydrophobic regions of the PDE4 active site, potentially influencing isoform selectivity and potency. The enhanced sensitivity of Th2 cells to PDE4 inhibition may be partly due to differential expression of PDE4 isoforms between Th1 and Th2 cells. nih.gov

| Compound | Target Disease | Highest Development Phase |

|---|---|---|

| Roflumilast | Chronic Obstructive Pulmonary Disease (COPD) | Marketed |

| Apremilast | Psoriatic Arthritis | Marketed |

| Crisaborole | Atopic Dermatitis | Marketed |

| Ibudilast | Krabbe Disease | Marketed |

| CHF 6001 | COPD | Phase IIb |

| GSK256066 | Asthma | Phase II |

Interaction with Proline Endopeptidases and Related Hydrolases

Proline endopeptidases, also known as prolyl oligopeptidases, are enzymes that cleave peptide bonds on the C-terminal side of proline residues. wikipedia.org These enzymes are involved in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.org Given its structure as an N-acylated proline, this compound is a candidate for interaction with such enzymes. Proline-specific peptidases include endopeptidases, N-terminal exopeptidases, C-terminal exopeptidases, and dipeptidases. researcher.life

The rigid nature of the cyclopropylcarbonyl group could influence how the molecule fits into the active site of these enzymes, potentially acting as a competitive inhibitor. Studies on proline-like compounds have shown that they can act as competitive inhibitors of proline dehydrogenase (PRODH), an enzyme involved in proline catabolism. nih.gov For example, cyclopropanecarboxylic acid has been studied as a competitive inhibitor of PRODH, binding in the proline substrate site. nih.gov This suggests that the cyclopropyl motif is recognized by proline-metabolizing enzymes. Furthermore, some post-proline cleaving enzymes (PPCEs), like Aspergillus niger prolyl endopeptidase (AnPEP), have been found to also cleave after reduced cysteine residues, a specificity that is blocked by cysteine alkylation. nih.gov

Inhibition of Poly [ADP-ribose] polymerase 1 (PARP-1)

Poly [ADP-ribose] polymerase 1 (PARP-1) is a key enzyme in DNA repair, particularly in the base excision repair pathway. nih.gov It detects DNA strand breaks and synthesizes poly(ADP-ribose) chains, which recruit other repair proteins to the site of damage. nih.govnih.gov PARP inhibitors are a class of anticancer agents that are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. youtube.com

The mechanism of PARP inhibitors involves blocking the catalytic action of the PARP enzyme. youtube.com When PARP is inhibited, it cannot synthesize poly(ADP-ribose), and DNA single-strand breaks are not efficiently repaired. youtube.com During DNA replication, these unrepaired single-strand breaks can lead to more severe double-strand breaks. youtube.com In cancer cells with defective double-strand break repair (e.g., due to BRCA mutations), this accumulation of damage leads to cell death. youtube.com While direct inhibition of PARP-1 by this compound has not been established, the design of novel PARP inhibitors often involves exploring diverse chemical scaffolds that can occupy the nicotinamide (B372718) binding pocket of the enzyme. The compact and rigid nature of the cyclopropylcarbonyl-proline structure could be explored in fragment-based drug design approaches to develop new PARP-1 inhibitors.

Role in Modulating Protein Conformational Dynamics and Folding Processes

Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. This structure imposes significant constraints on the protein backbone, influencing protein folding and stability. mdpi.com A key aspect of proline's role in protein structure is the cis-trans isomerization of the X-Pro peptide bond. ethz.ch This isomerization is an intrinsically slow process and can be a rate-limiting step in protein folding. mdpi.comethz.ch

The acylation of proline's nitrogen with a cyclopropylcarbonyl group would lock the amide bond, preventing the typical peptide bond formation, but if incorporated into a larger molecule designed to mimic a peptide, its influence would be significant. The presence of the rigid cyclopropyl group would further restrict the conformational freedom around the proline moiety. This can have several effects:

Stabilization of Specific Conformations: The rigid structure can lock the molecule into a specific conformation that may favor binding to a particular protein target.

Influence on Cis-Trans Isomerism: The steric bulk and electronic nature of the cyclopropylcarbonyl group would significantly alter the energy barrier and equilibrium between the cis and trans conformations of a prolyl bond in a peptide mimic, thereby affecting the folding kinetics and stability of the entire protein. nih.gov The unique cyclic structure of proline is known to impede the rate of peptide bond formation by the ribosome. nih.gov

Disruption of Secondary Structures: Proline residues often act as "helix breakers" because their ring structure disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets. mdpi.com The cyclopropylcarbonyl group would amplify this effect.

Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze this slow isomerization step, playing a crucial role in protein folding and function. mdpi.comnih.gov A molecule like this compound could potentially interact with the active site of PPIases, either as a substrate mimic or an inhibitor.

Rational Design of Biochemical Probes Utilizing the Cyclopropyl Motif

The cyclopropyl group is a "strained" ring system with unique electronic and steric properties, making it a valuable motif in medicinal chemistry and for the design of biochemical probes. nih.gov Its rigid nature allows for precise positioning of functional groups in three-dimensional space, which can enhance binding affinity and selectivity for a target protein. nih.gov

In the context of this compound, the cyclopropyl motif can be used to:

Probe Active Sites: The small, rigid cyclopropane (B1198618) ring can explore small pockets within an enzyme's active site that might not be accessible to more flexible alkyl groups. This has been used in the design of inhibitors for various enzymes.

Introduce Conformational Constraints: As discussed, the cyclopropyl group restricts the conformation of the proline ring, which can be used to design peptides or peptidomimetics with well-defined secondary structures. nih.gov This is crucial for mimicking the bioactive conformation of a peptide ligand.

Serve as a Reactive Handle: While stable, the strained cyclopropane ring can be chemically activated under certain conditions, allowing it to be used as a reactive group in activity-based probes to covalently label a target enzyme.

The rational design of such probes often involves computational modeling and structural biology techniques to understand the interactions between the cyclopropyl-containing molecule and its target. nih.gov

Exploration of Metabolic Pathways Involving Cyclopropane-Containing Amino Acids

The metabolism of this compound would likely involve enzymes that act on both proline and cyclopropane derivatives. Proline metabolism is a well-established pathway, with proline being interconverted with glutamate (B1630785) via the intermediate Δ1-pyrroline-5-carboxylate (P5C). nih.gov The key enzymes in proline catabolism are proline dehydrogenase (PRODH) and P5C dehydrogenase.

The metabolic fate of the cyclopropane ring is less straightforward. While cyclopropane-containing natural products exist, their metabolic pathways are diverse. acs.org The biosynthesis of cyclopropane rings often involves the transfer of a methylene (B1212753) group from S-adenosyl methionine to a double bond. researchgate.net Catabolism can involve ring-opening reactions, which can be catalyzed by various enzymes. researchgate.net

For this compound, potential metabolic pathways could include:

Hydrolysis of the Amide Bond: The bond between the cyclopropylcarbonyl group and the proline nitrogen could be hydrolyzed by amidases, releasing cyclopropanecarboxylic acid and proline. Both of these products could then enter their respective metabolic pathways.

Oxidation of the Cyclopropyl Ring: Cytochrome P450 enzymes could potentially oxidize the cyclopropane ring, leading to ring-opening and the formation of more linear, functionalized molecules.

Modification of the Proline Ring: The proline ring itself could be hydroxylated or otherwise modified by enzymes that typically act on proline.

The biosynthesis of strained amino acids, including those with cyclopropane rings, can occur via enzymatic pathways, such as those involving PLP-dependent enzymes. u-tokyo.ac.jp The study of these pathways provides insight into how organisms synthesize and metabolize such unique structures. u-tokyo.ac.jpacs.org

| Enzyme | Reaction Catalyzed | Role in Metabolism |

|---|---|---|

| Proline Dehydrogenase (PRODH) | L-proline → Δ1-pyrroline-5-carboxylate (P5C) | First step in proline catabolism |

| P5C Dehydrogenase (P5CDH) | P5C → L-glutamate | Second step in proline catabolism |

| P5C Synthase | Glutamate → P5C | Key enzyme in proline biosynthesis |

| P5C Reductase (PYCR) | P5C → L-proline | Final step in proline biosynthesis |

Structural Modifications and Structure Activity Relationship Sar Studies

Design and Synthesis of N-Acylproline Analogs with Varied Cyclopropyl (B3062369) Substituents

The design of N-acylproline analogs often targets improved potency, selectivity, and pharmacokinetic properties. Modifications of the cyclopropyl group in 1-(cyclopropylcarbonyl)proline can explore the impact of sterics and electronics on biological activity. The synthesis of such analogs can be achieved through solid-phase procedures, which allow for the construction of diverse peptidomimetics. For instance, a solid-phase synthetic route can be employed to create proline and proline homologues with various substitutions at the amine and carbonyl sites. This methodology can be adapted to introduce substituents onto the cyclopropyl ring of the acylating agent, cyclopropanecarboxylic acid, prior to its coupling with the proline scaffold on a solid support. While specific examples detailing the synthesis of a wide array of cyclopropyl-substituted this compound analogs are not extensively documented in the reviewed literature, the principles of solid-phase synthesis provide a viable pathway for their creation. nih.gov

SAR Studies for Enzyme Binding and Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the optimization of lead compounds.

Impact of Cyclopropyl Ring Substitutions on Binding Affinity and Selectivity

The cyclopropyl group, due to its rigid and defined conformation, can significantly influence the binding of a molecule to its biological target. While direct SAR studies on this compound with varied cyclopropyl substituents are limited in the available literature, general principles from related molecules can be informative. For example, in studies of fluorinated phenylcyclopropylamines, substitutions on the cyclopropyl ring were shown to affect binding affinity to monoamine oxidases. Electron-withdrawing or -donating groups on an aryl substituent attached to the cyclopropane (B1198618) ring influenced the inhibitory potency. nih.gov This suggests that introducing substituents onto the cyclopropyl ring of this compound could modulate its interaction with target enzymes through steric and electronic effects, thereby impacting binding affinity and selectivity.

Substituent Effects on Proline Ring Modifications (e.g., β-Proline, 4-substituted prolines)

Modifications to the proline ring itself have been extensively studied to understand their effect on conformation and biological activity. The introduction of substituents at the 4-position of the proline ring can impose additional steric and stereoelectronic effects that influence the ring's pucker (endo/exo) and the cis/trans isomerization of the amide bond. nih.govnih.gov

For instance, electron-withdrawing substituents at the 4R position tend to favor an exo ring pucker, which can stabilize a polyproline II (PPII) helix conformation. nih.gov Conversely, bulky substituents can sterically favor specific ring puckers. nih.gov These conformational changes directly impact how the molecule presents itself to a biological target. In the context of enzyme inhibition, 4-substituted proline derivatives have been shown to modulate the activity of various enzymes, including matrix metalloproteases (MMPs). mdpi.com The stereochemistry and nature of the substituent at the 4-position can influence the selectivity for different MMPs. mdpi.com

The use of β-proline, a homolog of proline with an additional carbon atom in the ring, introduces further conformational alterations. The synthesis and evaluation of β-proline derivatives have been explored in the context of developing inhibitors for various biological targets.

The following table summarizes the inhibitory activities of some proline analogs against Proline Dehydrogenase (PRODH), illustrating the impact of ring structure on binding.

| Compound | Inhibition Constant (Ki) against PRODH (mM) |

|---|---|

| Cyclopropanecarboxylic acid | 1.4 - 6 |

| Cyclobutanecarboxylic acid | 1.4 - 6 |

| Cyclopentanecarboxylic acid | 1.4 - 6 |

| S-(-)-tetrahydro-2-furoic acid | 0.3 |

Data sourced from a study on proline analog inhibitors targeting proline dehydrogenase. researchgate.netnih.gov

Development of Conformationally Constrained Proline Derivatives

To enhance binding affinity and selectivity, proline analogs are often conformationally constrained. This reduces the entropic penalty upon binding to a target and can lock the molecule into a bioactive conformation. Such constraints can be introduced by incorporating the proline into a polycyclic framework. nih.gov For example, fused 1-azacyclodihydroindene derivatives have been synthesized from N-Boc-L-pyroglutamic acid methyl ester, creating rigid topologies. nih.gov While specific examples derived directly from this compound are not prevalent in the literature, the principles of creating fused ring systems can be applied to develop conformationally constrained analogs. These rigid structures are valuable tools for probing the conformational requirements of enzyme binding sites. nih.gov

Stereochemical Implications for Biological Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target, such as an enzyme or receptor. Generally, only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Predictions for Enzyme Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov For 1-(Cyclopropylcarbonyl)proline and its derivatives, docking studies are instrumental in identifying potential enzyme targets and elucidating the specific interactions that govern binding affinity. Proline analogs are frequently used as scaffolds in the design of enzyme inhibitors due to their conformationally constrained pyrrolidine (B122466) ring, which can orient substituents into specific pockets of an enzyme's active site. mdpi.com

Docking simulations can predict how the cyclopropyl (B3062369) group and the proline ring of this compound fit into the binding site of enzymes like collagenases or α-amylase. nih.govindexcopernicus.com The analysis of docked poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues of the target protein. nih.gov These predictions help rationalize the compound's activity and provide a basis for designing derivatives with improved potency and selectivity. For instance, a study on proline-based diketopiperazines used docking to screen over five hundred compounds against αβ-tubulin, identifying potential inhibitors with lower binding energies than known reference compounds. nih.gov

Interactive Table 1: Example Molecular Docking Results for a Hypothetical this compound Derivative Against Human α-Amylase.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Trp59, Tyr62, Gln63, His101 |

| Hydrogen Bonds | 2 | Gln63, Asp197 |

| Hydrophobic Interactions | 5 | Trp59, Tyr62, Leu162, Ala198 |

| RMSD (Å) | 1.8 | N/A |

Note: This data is illustrative and based on typical docking study outcomes for similar compounds against this enzyme class. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations offer a first-principles approach to understanding the electronic structure and reactivity of molecules. frontiersin.org These methods are applied to study the intricate details of chemical reactions and conformational preferences of compounds like this compound. nih.gov

QC calculations are invaluable for elucidating the mechanisms of synthetic reactions by characterizing the geometries and energies of transition states. For the synthesis of this compound, which involves the acylation of proline, computational methods can model the reaction pathway. By calculating the energy barriers (activation energies) associated with different potential mechanisms, researchers can predict the most likely reaction route. frontiersin.org This understanding is crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. For example, density functional theory (DFT) is a common QC method used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. researchgate.net

The amide bond preceding a proline residue is unique among amino acids because the energy difference between its cis and trans conformations is small, allowing both to be significantly populated at room temperature. This cis-trans isomerization is often a rate-limiting step in protein folding and a critical determinant of the biological activity of proline-containing molecules.

Quantum chemical calculations can precisely determine the relative energies of the cis and trans isomers of this compound and the energy barrier for their interconversion. nih.gov This analysis provides a detailed energy landscape of the molecule's conformational flexibility. The presence of the bulky cyclopropylcarbonyl group influences the steric and electronic environment around the amide bond, which can shift the cis-trans equilibrium compared to other N-acylprolines. Understanding these conformational preferences is essential, as only one isomer may be active for binding to a specific biological target.

Interactive Table 2: Calculated Energy Differences and Isomerization Barriers for N-Acylprolines.

| N-Acyl Group | ΔE (trans - cis) (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Acetyl | ~1.5 | ~20 |

| Cyclopropylcarbonyl (Predicted) | 1.0 - 2.0 | 18 - 22 |

| Benzoyl | ~2.5 | ~21 |

Note: Data for Acetyl and Benzoyl groups are representative values from literature on N-acylprolines. nih.gov Values for Cyclopropylcarbonyl are predicted based on general trends.

Molecular Dynamics Simulations for Analyzing Conformational Flexibility and Binding Events

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the dynamic behavior of flexible molecules like this compound and its interactions with biological macromolecules. researchgate.net MD simulations can model the conformational changes of the proline ring (puckering) and the cis-trans isomerization of the amide bond, which are often too fast or complex to be fully captured by experimental methods alone. acs.orgfrontiersin.org

When a ligand is docked to a protein, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site or dissociates. unimi.it These simulations also reveal the dynamic nature of the binding interactions, such as the formation and breaking of hydrogen bonds and the subtle adjustments in the conformations of both the ligand and the protein that facilitate binding. researchgate.net

In Silico Screening and Rational Design of Novel Derivatives with Enhanced Biological Activity

The structural and mechanistic insights gained from molecular docking, QC calculations, and MD simulations form the foundation for the rational design of new molecules. ucsf.edu Starting with a lead compound like this compound, computational tools can be used to perform in silico screening of virtual libraries containing thousands of modified derivatives.

This process involves systematically altering the parent structure—for example, by adding different functional groups to the cyclopropyl or proline rings—and then computationally predicting the effect of these modifications on binding affinity, selectivity, or other desired properties. nih.gov This approach allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov For instance, if docking studies indicate a vacant hydrophobic pocket near the bound cyclopropyl group, derivatives with larger hydrophobic substituents at that position can be designed and evaluated computationally for potentially improved binding. mdpi.com This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern drug discovery. enamine.net

Future Directions and Emerging Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The confluence of computational power and sophisticated algorithms is set to revolutionize the design of novel molecules. For 1-(Cyclopropylcarbonyl)proline, artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate discovery and optimization cycles.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of proline-catalyzed reactions, such as the aldol (B89426) reaction. nih.govresearchgate.net These studies analyze transition state geometries and structural differences to elucidate the origins of stereoselectivity, providing a foundation for designing new, more efficient catalysts. nih.govresearchgate.net AI and ML can build upon this foundation by screening vast virtual libraries of this compound derivatives to predict their catalytic performance or biological activity. Generative models can design entirely new catalysts or potential drug candidates based on the this compound scaffold, optimized for specific properties like higher enantioselectivity, yield, or binding affinity to a target protein. longdom.orgoarjst.com

One key area is the development of quantitative structure-activity relationship (QSAR) models. By training algorithms on experimental data from a range of proline derivatives, it's possible to create models that predict the efficacy of new, untested compounds like analogs of this compound. This approach significantly reduces the time and resources required for laboratory synthesis and testing. oarjst.com

Table 1: AI and ML Approaches for Designing this compound Analogs

| AI/ML Technique | Application in Chemical Design | Potential for this compound |

|---|---|---|

| Machine Learning (QSAR) | Predicts biological activity or catalytic performance based on molecular structure. | To predict the anti-hypertensive activity of novel analogs, similar to studies on other proline derivatives. oarjst.com |

| Density Functional Theory (DFT) | Calculates electronic structure to understand reaction mechanisms and stereoselectivity. | To model transition states in catalysis and refine the scaffold for enhanced selectivity. nih.govresearchgate.net |

| Generative Adversarial Networks (GANs) | Designs novel molecular structures with desired properties. | To generate new potential catalysts or therapeutic agents based on the core scaffold. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study binding interactions and conformational changes. | To understand how this compound derivatives interact with biological targets or substrates in a solvent environment. longdom.org |

Expansion of Catalytic Applications to Novel Reaction Classes

L-proline and its derivatives are renowned organocatalysts, effectively facilitating a range of asymmetric reactions, including aldol condensations, Mannich reactions, and Michael additions. wikipedia.orglibretexts.orgnih.gov The mechanism often involves the formation of a key enamine or iminium ion intermediate. wikipedia.orglongdom.org The unique steric and electronic nature of the this compound scaffold could enable its use in novel catalytic transformations where traditional proline catalysts are less effective.

The cyclopropyl (B3062369) group, with its high s-character and strained ring system, can influence the electronic properties and conformational rigidity of the catalyst. This could lead to enhanced selectivity or reactivity in known reactions or enable entirely new reaction pathways. wikipedia.org Research could focus on exploring the use of this compound and its derivatives in reactions such as pericyclic reactions, cycloadditions, or the functionalization of less reactive C-H bonds. longdom.org Furthermore, immobilizing these catalysts on solid supports, such as magnetic nanoparticles, offers a pathway to creating recoverable and reusable systems, aligning with the principles of green chemistry. mdpi.comnih.gov

Table 2: Potential Expansion of Proline-Based Catalysis

| Established Reaction Class | Key Proline-Catalyzed Examples | Potential Novel Application for this compound |

|---|---|---|

| Condensation Reactions | Aldol, Mannich, Knoevenagel | Catalyzing cascade reactions that combine multiple steps into a single, efficient process. nih.govresearchgate.net |

| Conjugate Additions | Michael Addition | Asymmetric conjugate addition to previously challenging Michael acceptors. libretexts.orgorganic-chemistry.org |

| Cycloadditions | Diels-Alder | Enantioselective [4+2] cycloadditions with unconventional dienes or dienophiles. longdom.orgtcichemicals.com |

| Oxidation/Amination | α-Amination, α-Oxyamination | Development of novel oxidative cyclization or C-H functionalization reactions. wikipedia.org |

Discovery of Undiscovered Biological Targets and Pathways

Proline metabolism is deeply connected to cellular stress responses, signaling, and biosynthesis, playing roles in various physiological and pathological states. nih.govfrontiersin.org Derivatives of proline have been explored for a range of biological activities, including as inhibitors of enzymes like angiotensin-converting enzyme (ACE). oarjst.comsigmaaldrich.com The unique structure of this compound makes it an intriguing candidate for screening against new biological targets.

Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, is a powerful strategy for discovering novel drugs and biological pathways. nih.gov Libraries of compounds based on the this compound scaffold could be screened to identify molecules that, for instance, inhibit cancer cell growth, reduce inflammation, or protect neurons from damage.

Once a hit is identified, the critical process of 'target deconvolution' begins, aiming to identify the specific molecular target responsible for the observed phenotype. nih.govresearchgate.netnuvisan.com Modern chemical proteomics techniques are central to this effort.

Table 3: Methods for Biological Target Deconvolution

| Deconvolution Method | Principle | Application to this compound Hits |

|---|---|---|

| Affinity Chromatography | A derivative of the active compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.govnih.gov | Isolate and identify proteins that directly interact with the bioactive this compound derivative. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active site of specific enzyme families, allowing for a readout of their activity state. nih.govnih.gov | To determine if the compound modulates the activity of a specific class of enzymes (e.g., proteases, kinases). |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized and do not denature at higher temperatures. researchgate.net | A proteome-wide, in-cell method to identify direct targets without chemical modification of the compound. |

| Genetic Approaches (e.g., CRISPR) | Systematic gene knockout or knockdown to identify genes that are essential for the compound's activity. nuvisan.com | To pinpoint the specific protein or pathway required for the phenotypic effect of the compound. |

By exploring the effects of this compound derivatives in unbiased phenotypic screens and employing these advanced deconvolution methods, researchers can uncover novel biological targets and pathways, potentially leading to first-in-class therapeutics. nih.gov

Development of Advanced Research Tools and Methodologies Based on this compound Scaffolds

Beyond direct therapeutic or catalytic applications, the this compound scaffold can serve as a versatile building block for creating sophisticated research tools to probe biological systems. nih.gov The development of such tools is a burgeoning area of chemical biology.

The concept of a "scaffold" in this context refers to a core molecular framework that can be systematically modified to create a range of functional molecules. nih.govresearchgate.net For example, by attaching a fluorescent dye to the this compound structure, researchers could create a chemical probe to visualize the localization of a specific target protein within a cell. Similarly, attaching a photoreactive group could enable photo-affinity labeling, a powerful technique for covalently linking a probe to its target upon light exposure, facilitating easier identification. researchgate.net

These scaffolds can also be used to construct more complex architectures, such as templates for the assembly of nanomaterials or as components of biomimetic structures that mimic biological turns or folds. researchgate.netresearchgate.net The defined three-dimensional structure of the proline ring, modified by the cyclopropylcarbonyl group, provides a rigid and predictable framework for such applications. organic-chemistry.orgacs.org

Table 4: Research Tools Derivable from this compound Scaffolds

| Research Tool | Description | Potential Development |

|---|---|---|

| Chemical Probes | Molecules used to study biological systems, often containing a reporter tag (e.g., fluorophore) or a reactive group. nih.gov | Synthesis of fluorescent or biotinylated derivatives to track target engagement and localization in living cells. |

| Affinity Reagents | Immobilized ligands used for purification or detection of target molecules. | Covalent attachment of the scaffold to beads for use in affinity purification-mass spectrometry (AP-MS). |

| Biomimetic Structures | Synthetic molecules designed to mimic the structure and function of biological macromolecules like peptides. researchgate.net | Incorporation into peptidomimetics to study protein-protein interactions or to create stable helical structures. |

| Functionalized Scaffolds for Tissue Engineering | Materials designed to support cell growth and tissue formation. nih.gov | Use as a component in hydrogels or other biomaterials to provide specific biochemical or mechanical cues to cells. |

The development of these advanced tools based on the this compound scaffold will not only deepen our understanding of fundamental biology but also provide enabling technologies for future drug discovery and materials science endeavors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cyclopropylcarbonyl)proline, and how can their efficiency be experimentally validated?

- Methodological Answer : A primary route involves coupling cyclopropanecarboxylic acid derivatives with proline via activated intermediates (e.g., using carbodiimides like EDC or DCC). Efficiency can be assessed by comparing yields, reaction times, and purity across methods. For example, IR spectroscopy and -NMR (e.g., δ 1.1–0.7 ppm for cyclopropyl protons) confirm structural integrity, while HPLC quantifies purity . Optimization may require varying solvents (e.g., DMF vs. THF) and temperatures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- -NMR : Cyclopropyl protons (δ 0.7–1.1 ppm), proline backbone (δ 3.0–4.0 ppm), and carbonyl signals (δ ~170 ppm in -NMR).

- IR : Stretching vibrations for carbonyl groups (~1698 cm) and amide bonds (~1650 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 154.2096 for CHNO) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles should be tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Stability studies under acidic/basic conditions or elevated temperatures (e.g., 40–60°C) can monitor degradation via HPLC or TLC. For example, cyclopropyl rings may undergo ring-opening under strong acids, detectable by NMR shifts .

Advanced Research Questions

Q. What experimental design principles should guide studies evaluating this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Hypothesis-Driven Design : Align with frameworks like PICO (Population, Intervention, Comparison, Outcome) to define targets (e.g., PARP inhibition akin to Olaparib) .

- Controls : Include positive controls (e.g., known PARP inhibitors) and vehicle controls.

- Dose-Response Curves : Use IC assays (e.g., fluorogenic substrates for enzymatic activity) .

- Replicability : Pre-register protocols and share raw data to mitigate bias .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) to identify trends .

- Sensitivity Analysis : Test variables causing discrepancies (e.g., catalyst loading, moisture sensitivity).

- Collaborative Replication : Partner with independent labs to validate key findings, ensuring standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Q. What computational strategies are effective for predicting the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model cyclopropyl ring strain and its impact on carbonyl reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., PARP-1 binding pockets) .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, logP, and metabolic stability .

Methodological Best Practices

- Data Collection : Document synthesis conditions (e.g., stoichiometry, solvent purity) and analytical parameters (e.g., NMR pulse sequences) to ensure reproducibility .

- Ethical Compliance : For biological studies, obtain ethics approval for animal/human models and disclose conflicts of interest .

- Literature Citation : Prioritize primary sources (e.g., synthesis protocols in Synthesis ) over non-peer-reviewed databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.